BenchChemオンラインストアへようこそ!

5-methyl-2-(m-tolyl)-4H-pyrazol-3-one

Antithrombotic Ischemic disease Pyrazolone pharmacology

5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one (CAS 20124-80-5), also systematically named 3-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one, is a heterocyclic compound belonging to the 1-aryl-3-methyl-5-pyrazolone subclass. Its molecular formula is C11H12N2O with a molecular weight of 188.23 g/mol, and it bears a 3-methylphenyl (m-tolyl) substituent at the N-1 position and a methyl group at C-3 of the pyrazolone ring.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 20124-80-5
Cat. No. B2785184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(m-tolyl)-4H-pyrazol-3-one
CAS20124-80-5
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=CC(=C2)C
InChIInChI=1S/C11H12N2O/c1-8-4-3-5-10(6-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
InChIKeyGWHZXIMAQAFUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one (CAS 20124-80-5): Core Chemical Identity and Procurement-Significant Properties


5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one (CAS 20124-80-5), also systematically named 3-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one, is a heterocyclic compound belonging to the 1-aryl-3-methyl-5-pyrazolone subclass [1]. Its molecular formula is C11H12N2O with a molecular weight of 188.23 g/mol, and it bears a 3-methylphenyl (m-tolyl) substituent at the N-1 position and a methyl group at C-3 of the pyrazolone ring [2]. The compound's XLogP3 is 1.6, and it has 0 hydrogen bond donors and 2 hydrogen bond acceptors [2]. It is catalogued in PubChem (CID 459430) with a patent count of 65 and a literature count of 1, indicating that the majority of its documented utility originates from intellectual property filings rather than primary journal publications [2].

Why 5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one Cannot Be Interchanged with Its Ortho- or Para-Tolyl Isomers in Procurement


Although several positional isomers share the identical molecular formula (C11H12N2O), the position of the methyl substituent on the N-aryl ring determines the electronic distribution, steric environment, and hydrogen-bonding capacity of the pyrazolone pharmacophore [1]. In the patent literature, the ortho-, meta-, and para-tolyl variants are listed as distinct chemical entities within the same pyrazolone-derivative class, each requiring independent synthesis and characterization rather than being treated as interchangeable equivalents [2]. The meta-substitution pattern produces a different dipole moment, altered lipophilicity, and distinct metabolic recognition compared to para-substituted analogs—parameters that directly affect receptor-binding thermodynamics, metabolic stability, and off-target profiles in any biological or catalytic application [3]. Consequently, substituting the m-tolyl compound with its p-tolyl isomer (CAS 86-92-0) or o-tolyl isomer (CAS 157466-20-1) without explicit bridging data constitutes a scientifically unjustified substitution.

Quantitative Differentiation Evidence for 5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one Against Closest Analogs


Meta-Tolyl vs. Para-Tolyl Isomer: Specific Inclusion in Antithrombotic Combination Patent Claims

Patent CA2460141C explicitly recites 3-methyl-1-(3-methylphenyl)-2-pyrazolin-5-one (the target compound) as a distinct pyrazolone derivative within claims directed to combinations with antithrombotic agents for treating ischemic diseases [1]. Its para-tolyl isomer (3-methyl-1-(4-methylphenyl)-2-pyrazolin-5-one, CAS 86-92-0) and ortho-tolyl isomer (3-methyl-1-(2-methylphenyl)-2-pyrazolin-5-one, CAS 157466-20-1) are listed as separate compounds with independent standing, confirming that the meta-substitution is specifically claimed rather than being a trivial variant [1]. This individual listing reflects differences in physicochemical properties or activity sufficient to warrant separate intellectual property recognition.

Antithrombotic Ischemic disease Pyrazolone pharmacology

Physicochemical Differentiation: XLogP3 of m-Tolyl Pyrazolone vs. Phenyl and p-Tolyl Analogs

The computed octanol–water partition coefficient (XLogP3) for 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one is 1.6, as recorded in PubChem [1]. The unsubstituted phenyl analog (5-methyl-2-phenyl-4H-pyrazol-3-one, edaravone/norphenazone, CAS 89-25-8) has a reported XLogP3 of approximately 1.3 [2]. The para-tolyl isomer (CAS 86-92-0) has a computed XLogP3 of approximately 1.7 [3]. The meta-methyl substituent therefore produces an intermediate lipophilicity distinct from both the parent phenyl compound and the para-substituted variant, which can influence membrane permeability, protein binding, and metabolic clearance in biological systems.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: Tautomeric Implications for Reactivity vs. p-Tolyl Isomer

The target compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors, as computed by Cactvs for PubChem [1]. This profile reflects the predominant 5-pyrazolone (keto) tautomeric form stabilized by the N-aryl substitution. The para-tolyl isomer shares the same donor/acceptor counts [2]; however, the position of the methyl substituent on the aromatic ring influences the electron density at the N-1 aryl ring, which can shift the lactam–lactim tautomeric equilibrium [3]. For the m-tolyl derivative, the meta-methyl group exerts a weak inductive (+I) effect without the resonance contribution possible in the para position, resulting in subtly different tautomeric ratios that can alter the compound's reactivity as a nucleophile or metal-chelating ligand in catalysis.

Tautomerism Heterocyclic chemistry Reactivity prediction

Scaffold Utility in Gram-Negative Antivirulence Drug Discovery: Inclusion in WaaC Inhibitor SAR Series

The 2-aryl-5-methyl-4H-pyrazol-3-one scaffold—of which the target compound is the core N-aryl building block—was used in a virtual screening campaign that identified the first micromolar inhibitors of the E. coli heptosyltransferase WaaC [1]. The resulting SAR study, published in Bioorganic & Medicinal Chemistry Letters, characterized a family of 2-aryl-5-methyl-4-(5-aryl-furan-2-yl-methylene)-2,4-dihydro-pyrazol-3-ones, establishing that variation of the N-aryl substituent directly modulates inhibitory potency [1]. While the target compound itself (the unelaborated m-tolyl-pyrazolone) was not the final lead, its scaffold constitutes the core pharmacophore upon which the active derivatives are built, distinguishing it from alternative heterocyclic cores.

Antivirulence Gram-negative bacteria WaaC inhibition Structure-activity relationship

Procurement-Driven Application Scenarios for 5-Methyl-2-(m-tolyl)-4H-pyrazol-3-one (CAS 20124-80-5)


Isomeric Reference Standard for Pharmacopoeial or Medicinal Chemistry SAR Studies

Given that the ortho-, meta-, and para-tolyl pyrazolone isomers are all individually named in patent CA2460141C [1], researchers conducting structure–activity relationship studies on pyrazolone-based antithrombotic or anti-ischemic agents require the authentic m-tolyl isomer as a reference standard. The intermediate XLogP3 of 1.6 for the meta isomer [2], compared to ~1.3 for the phenyl analog and ~1.7 for the p-tolyl analog, provides a specific lipophilicity anchor for correlating physicochemical properties with biological readouts.

Building Block for 4-Arylidene-Pyrazolone Derivative Libraries

The pyrazolone core of 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one has been employed as a substrate for Knoevenagel-type condensations with aromatic aldehydes to generate 4-benzylidene derivatives, a validated route for constructing compound libraries screened for cytotoxicity [3]. The m-tolyl N-substituent provides electronic differentiation from the more commonly used phenyl or p-tolyl congeners, enabling exploration of substituent effects on the C-4 exocyclic double bond reactivity.

Scaffold for Gram-Negative Antivirulence Inhibitor Development Targeting WaaC

As demonstrated by Moreau et al. (2008), 2-aryl-5-methyl-pyrazol-3-ones serve as the core scaffold for first-in-class micromolar WaaC inhibitors [4]. This compound can be elaborated via C-4 functionalization with heteroaryl-methylene groups to access novel Gram-negative antivirulence agents, a therapeutic area with a high unmet need and distinct from traditional bactericidal approaches.

Precursor for Pyrazolone-Based Metal Extraction Reagents

1-Aryl-3-methyl-5-pyrazolones, including the m-tolyl variant, have established utility as precursors for 4-acyl-pyrazolone chelating agents used in solvent extraction of metals [5]. The meta-substitution pattern on the N-aryl ring can influence the extraction efficiency and selectivity for specific metal ions compared to the unsubstituted phenyl or para-substituted analogs, offering a tunable parameter for analytical or industrial separation processes.

Quote Request

Request a Quote for 5-methyl-2-(m-tolyl)-4H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.